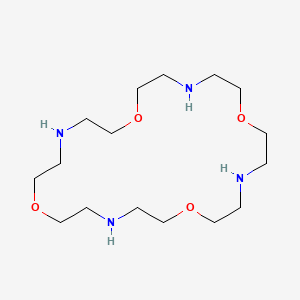![molecular formula C21H20N2O5S B14161039 N-(3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide CAS No. 384376-60-7](/img/structure/B14161039.png)
N-(3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring and a 3,4,5-trimethoxyphenyl groupThe presence of the trimethoxyphenyl group is particularly noteworthy, as it is known to impart significant biological activity to the molecules it is part of .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide typically involves the following steps:
-
Formation of the Thiophene Ring: : The thiophene ring can be synthesized using various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis. For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
-
Attachment of the Trimethoxyphenyl Group: : The 3,4,5-trimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the trimethoxybenzoyl chloride reacts with an aromatic amine in the presence of a Lewis acid catalyst .
-
Coupling Reactions: : The final step involves coupling the thiophene ring with the trimethoxyphenyl group through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
-
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
-
Substitution: : The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions .
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide has several scientific research applications:
-
Medicinal Chemistry: : The compound’s trimethoxyphenyl group is known for its biological activity, making it a potential candidate for drug development. It has shown promise in inhibiting enzymes like tubulin and heat shock protein 90 (Hsp90), which are targets for anti-cancer therapies .
-
Material Science: : Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
-
Biological Research: : The compound’s ability to interact with various biological targets makes it useful for studying cellular pathways and mechanisms of action .
Mechanism of Action
The mechanism of action of N-(3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets:
-
Tubulin Inhibition: : The compound binds to the colchicine binding site on tubulin, preventing its polymerization and thus inhibiting cell division .
-
Hsp90 Inhibition: : By binding to Hsp90, the compound disrupts its chaperone function, leading to the degradation of client proteins essential for cancer cell survival .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for treating external genital warts and also targets tubulin.
Combretastatin: A potent microtubule targeting agent.
Uniqueness
N-(3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide is unique due to its combined structural features of a thiophene ring and a trimethoxyphenyl group. This combination imparts both electronic properties beneficial for material science applications and biological activity useful in medicinal chemistry .
Properties
CAS No. |
384376-60-7 |
|---|---|
Molecular Formula |
C21H20N2O5S |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-[3-[(3,4,5-trimethoxybenzoyl)amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C21H20N2O5S/c1-26-16-10-13(11-17(27-2)19(16)28-3)20(24)22-14-6-4-7-15(12-14)23-21(25)18-8-5-9-29-18/h4-12H,1-3H3,(H,22,24)(H,23,25) |
InChI Key |
XYHVRXPIWOEQIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CS3 |
solubility |
13.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14160968.png)
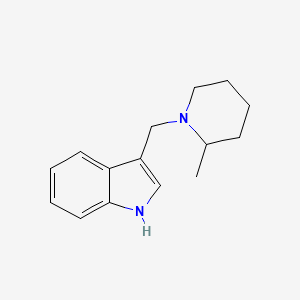
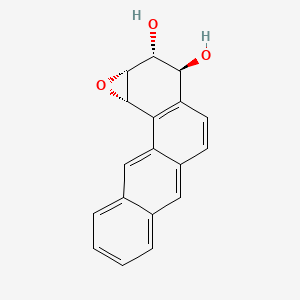
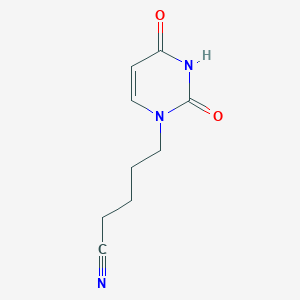

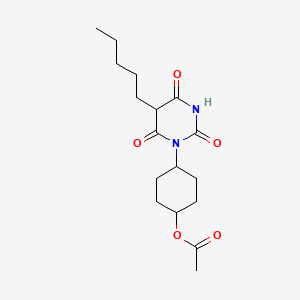
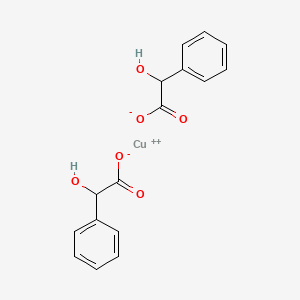

![2-({[3-(2-phenoxyethoxy)phenyl]carbonyl}amino)-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B14161006.png)
![Bis[(1,3-dimethyl-1,3,2-diazaborolidin-2-yl)imino]-$l^{4}-sulfane](/img/structure/B14161009.png)
![Benzenamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14161013.png)
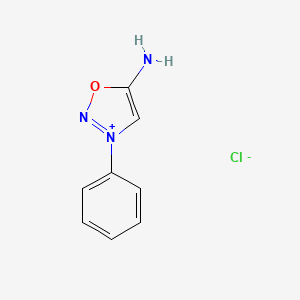
![2-amino-1-(4-butylphenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14161025.png)
